Technical Monograph: Structural Characterization and Synthetic Pathways of 3-(2-methoxyphenyl)cyclobutanone
[1] Executive Summary 3-(2-methoxyphenyl)cyclobutanone (CAS: 335331-55-0) is a functionalized carbocyclic building block increasingly utilized in medicinal chemistry to introduce rigidified aryl-alkyl motifs.[1][2] As a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(2-methoxyphenyl)cyclobutanone (CAS: 335331-55-0) is a functionalized carbocyclic building block increasingly utilized in medicinal chemistry to introduce rigidified aryl-alkyl motifs.[1][2] As a 3-substituted cyclobutanone, it serves as a critical bioisostere for phenyl-ethyl and phenyl-propyl chains, offering restricted conformational freedom that can enhance ligand-target binding affinity.[1] This guide details its structural properties, validated synthetic routes, and physicochemical profile for applications in drug discovery.
Part 1: Structural Identity & Physicochemical Profiling[1]
COc1ccccc1[C@H]2CC(=O)C2 (Note: Molecule is achiral unless isotopically labeled, but C3 is a pro-chiral center)
InChI Key
COAFDRNYVNBEMF-UHFFFAOYSA-N
Conformational Analysis
The cyclobutanone ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.
Puckering Angle: Approximately 25–35°.
Substituent Orientation: The bulky 2-methoxyphenyl group at position 3 preferentially adopts the pseudo-equatorial position.[1] This minimizes transannular steric repulsion with the carbonyl oxygen and the C2/C4 protons.
Electronic Effects: The ortho-methoxy group introduces steric bulk and potential intramolecular H-bond acceptance, influencing the rotational barrier of the phenyl-cyclobutane bond.[1]
Part 2: Synthetic Methodologies
To ensure reproducibility and scalability, two distinct synthetic pathways are presented: the Classical [2+2] Cycloaddition (for scale) and the Modern Rhodium-Catalyzed Conjugate Addition (for precision/diversity).
Pathway A: The Classical [2+2] Cycloaddition (Scalable)
This route utilizes the high reactivity of dichloroketene with styrene derivatives. It is preferred for multi-gram synthesis due to the low cost of reagents.
Mechanism:
In Situ Ketene Generation: Trichloroacetyl chloride reacts with activated Zinc to generate dichloroketene.
[2+2] Cycloaddition: The ketene undergoes a regioselective cycloaddition with 2-methoxystyrene.[1] The nucleophilic
-carbon of the styrene attacks the central electrophilic carbon of the ketene, placing the aryl group at position 3 relative to the carbonyl in the resulting ring.
Dechlorination: Reductive removal of the gem-dichloro group using Zinc in acetic acid yields the final product.
Figure 1: The regioselective [2+2] cycloaddition pathway utilizing a dichloroketene intermediate.
Representative Protocol (Pathway A)
Cycloaddition: To a stirred suspension of activated Zn (4.0 eq) and 2-methoxystyrene (1.0 eq) in dry ether, add trichloroacetyl chloride (2.0 eq) dropwise over 1 hour under
. Reflux for 4 hours. Filter the zinc salts and wash with ether.[4] Concentrate the filtrate to obtain the crude 2,2-dichloro-3-(2-methoxyphenyl)cyclobutanone.[1]
Dechlorination: Dissolve the crude dichlorocyclobutanone in glacial acetic acid. Add Zn dust (5.0 eq) in portions at room temperature. Heat to 60°C for 2 hours.
Workup: Dilute with water, extract with ethyl acetate, neutralize with saturated
, and purify via silica gel chromatography (Hexanes/EtOAc).
For high-value analogues or late-stage functionalization, the Rhodium-catalyzed addition of arylboronic acids to cyclobutenone is the "Gold Standard" method.[1] It avoids harsh reductive conditions.
Mechanism:
Transmetallation: The arylboronic acid transfers the aryl group to the Rh(I) catalyst.
Carborhodation: The Aryl-Rh species adds to the double bond of cyclobutenone.
Protonolysis: The resulting rhodium enolate is protonated to release the product and regenerate the catalyst.
Bond between Phenyl-Cyclobutane and Phenyl-Methoxy.[1]
Metabolic Liability
Moderate
The cyclobutanone carbonyl is susceptible to reduction (to alcohol) or Baeyer-Villiger oxidation.[1] The methoxy group is a site for O-demethylation.[1]
Part 4: Applications in Drug Discovery[1]
Scaffold Utility
Conformational Restriction: The cyclobutane ring acts as a rigid spacer, holding the aryl group and the carbonyl (or its derivatives) at a fixed distance and angle. This is superior to flexible alkyl chains for mapping receptor pockets.
Bioisosterism: 3-Arylcyclobutanones are often used as bioisosteres for
-aminobutyric acid (GABA) derivatives or modified phenethylamines when the ketone is converted to an amine.[1]
Derivatization Potential
The ketone functionality at C1 allows for diverse downstream chemistry:
Reductive Amination: Access to 3-arylcyclobutanamines (common in GPCR ligands).[1]
Difluorination (DAST): Conversion to 3-aryl-1,1-difluorocyclobutanes to block metabolism while retaining polarity.[1]
Oximation: Synthesis of oxime ethers for agrochemical applications.
References
Sigma-Aldrich. 3-(2-Methoxyphenyl)cyclobutan-1-one Product Sheet. CAS: 335331-55-0.[1][2][3] Link
Matsuda, T., et al. (2004).[5] "Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones." Tetrahedron Letters. Link
Danheiser, R. L., et al. (1984). "A General Method for the Synthesis of Cyclobutanones via the [2+2] Cycloaddition of Ketenes." Journal of Organic Chemistry. Link
Egea-Arrebola, D., et al. (2023).[6] "Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals." Angewandte Chemie Int.[6] Ed.Link
PubChem. 3-Methoxycyclobutan-1-one Compound Summary (Analogous physicochemical data). Link
The Ascendancy of the 3-Arylcyclobutanone Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular architectures that offer unique three-dimensional spatial arrangements and favorable phys...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that offer unique three-dimensional spatial arrangements and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. Among the myriad of scaffolds explored, the 3-arylcyclobutanone core has emerged as a privileged motif with significant potential for the development of next-generation therapeutics. This guide provides a comprehensive technical overview of 3-arylcyclobutanone derivatives, from their synthesis and structural attributes to their burgeoning applications in drug discovery. We will delve into the rationale behind their design, explore key therapeutic areas where they have shown promise, and provide detailed experimental protocols to empower researchers in this exciting field.
Introduction: The Allure of the Strained Ring
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly appreciated for the unique conformational constraints it imparts on a molecule.[1] This rigidity can be advantageous in drug design, as it can pre-organize pharmacophoric elements for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity. When functionalized with an aryl group at the 3-position and a ketone, the resulting 3-arylcyclobutanone scaffold presents a versatile platform for creating diverse chemical libraries. The aryl moiety provides a vector for establishing crucial π-stacking or hydrophobic interactions within a protein's binding pocket, while the ketone serves as a versatile synthetic handle for further functionalization.
The inherent strain of the cyclobutane ring also influences its electronic properties, which can modulate the reactivity of adjacent functional groups and contribute to unique binding modes.[2] This guide will explore how these features are being harnessed to address a range of therapeutic challenges.
Synthetic Strategies: Accessing the 3-Arylcyclobutanone Core
The efficient and stereocontrolled synthesis of 3-arylcyclobutanone derivatives is paramount to their exploration in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and stereochemistry.
[2+2] Cycloaddition Reactions
A cornerstone in the synthesis of cyclobutanes is the [2+2] cycloaddition reaction. The reaction of a ketene, or a ketene equivalent, with an appropriately substituted styrene derivative is a common approach to construct the 3-arylcyclobutanone skeleton.
Experimental Protocol: Synthesis of 3-Phenylcyclobutanone
This protocol describes a general procedure for the synthesis of a simple 3-arylcyclobutanone via a [2+2] cycloaddition of dichloroketene with styrene, followed by reductive dechlorination.
Step 1: Generation of Dichloroketene and Cycloaddition
To a stirred solution of styrene (1.0 eq) and activated zinc (2.0 eq) in anhydrous diethyl ether at 0 °C, a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether is added dropwise over 1 hour.
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
The reaction is monitored by thin-layer chromatography (TLC).
Step 2: Reductive Dechlorination
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,2-dichloro-3-phenylcyclobutanone.
The resulting dichlorocyclobutanone is dissolved in acetic acid, and zinc dust (5.0 eq) is added portion-wise.
The mixture is stirred at 60 °C for 4 hours.
After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
The organic layer is dried and concentrated to yield 3-phenylcyclobutanone, which can be further purified by distillation or chromatography.
Ring Expansion of Arylcyclopropanones
Ring expansion strategies offer an alternative route to 3-arylcyclobutanones. For instance, the reaction of an aryl-substituted cyclopropanone with a suitable one-carbon synthon can lead to the desired four-membered ring.
Physicochemical Properties and Structural Features
The 3-arylcyclobutanone scaffold possesses a unique set of physicochemical properties that make it an attractive starting point for drug design.
Property
Typical Range/Observation
Significance in Drug Discovery
Molecular Weight
200 - 400 Da
Within the "rule of five" for oral bioavailability.
cLogP
1.5 - 3.5
Favorable lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA)
~17 Ų (for the core)
Low TPSA contributes to good cell permeability.
Three-Dimensional Shape
Puckered, non-planar
Allows for exploration of non-flat binding pockets and can improve selectivity.[2]
Metabolic Stability
Generally stable
The cyclobutane ring can be more resistant to metabolic degradation compared to linear alkyl chains.[3]
Therapeutic Applications: A Scaffold of Growing Importance
While research on 3-arylcyclobutanone derivatives is still in its early stages compared to more established scaffolds, emerging evidence points to their potential in several key therapeutic areas. The rationale for their application often stems from their ability to act as bioisosteres for other known pharmacophores or to present functional groups in a unique spatial orientation.
Anticancer Activity
The development of novel anticancer agents remains a high priority in medicinal chemistry. Several studies on structurally related aryl-containing compounds suggest that the 3-arylcyclobutanone scaffold could be a promising starting point for the design of new oncology drugs.
Hypothesized Mechanism of Action: Kinase Inhibition
Many successful cancer therapies target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5] The 3-arylcyclobutanone core can be envisioned as a scaffold to position substituents that interact with the ATP-binding site of kinases. The aryl group can occupy the hydrophobic region, while modifications to the cyclobutanone ring can form hydrogen bonds with the hinge region.
Caption: Proposed binding mode of a 3-arylcyclobutanone derivative in a kinase ATP-binding site.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of 3-arylcyclobutanone derivatives against a target kinase.
Step 1: Reagents and Materials
Purified recombinant kinase
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Test compounds (3-arylcyclobutanone derivatives) dissolved in DMSO
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™, Promega)
384-well assay plates
Step 2: Assay Procedure
Add 5 µL of kinase solution to each well of a 384-well plate.
Add 0.1 µL of test compound at various concentrations (typically a 10-point dose-response curve).
Add 5 µL of a mixture of substrate and ATP to initiate the reaction.
Incubate the plate at room temperature for 1 hour.
Add 10 µL of the detection reagent to stop the reaction and measure the signal (e.g., luminescence) using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved safety profiles is ongoing. Structurally related compounds, such as certain chalcones and 3-arylphthalides, have demonstrated anti-inflammatory properties, suggesting that 3-arylcyclobutanones may also be active in this area.[6][7]
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A potential mechanism for the anti-inflammatory effects of 3-arylcyclobutanone derivatives could be the inhibition of key enzymes or signaling pathways involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. For instance, they could potentially inhibit enzymes like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).
Caption: Proposed covalent inhibition of a viral cysteine protease by a 3-arylcyclobutanone derivative.
Structure-Activity Relationship (SAR) Insights
Systematic exploration of the structure-activity relationships of 3-arylcyclobutanone derivatives is crucial for optimizing their biological activity. Key areas for modification and their potential impact are summarized below.
Position of Modification
Potential Impact on Activity
Aryl Ring Substituents
Modulation of electronic properties and steric interactions within the binding pocket. Can influence potency and selectivity.
Cyclobutanone Ring Substituents
Introduction of additional pharmacophoric features, such as hydrogen bond donors/acceptors. Can affect metabolic stability.
Stereochemistry
The relative stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity by altering the spatial presentation of key functional groups.
Future Directions and Conclusion
The 3-arylcyclobutanone scaffold represents a promising and relatively underexplored area of medicinal chemistry. The synthetic accessibility, unique three-dimensional structure, and favorable physicochemical properties of these derivatives make them attractive candidates for the development of novel therapeutics. Future research should focus on:
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of 3-arylcyclobutanone derivatives is needed to fully explore their potential.
Target Identification and Validation: Elucidating the specific biological targets of active compounds is essential for understanding their mechanism of action and for rational drug design.
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro hits must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
References
Sakata, K., et al. (2021). 3CL Protease Inhibitors with an Electrophilic Arylketone Moiety as Anti-SARS-CoV-2 Agents. Journal of Medicinal Chemistry. [Link]
García-Cánovas, S., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals. [Link]
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
Kolomoets, O., et al. (2017). Design, Synthesis and Anti-inflammatory Activity of Derivatives 10-R-3-Aryl-6,7-dihydro-2H- [6][8][9]triazino[2,3-c]quinazolin-2-o. Acta Chimica Slovenica. [Link]
Konno, S., et al. (2021). 3CL Protease Inhibitors with an Electrophilic Arylketone Moiety as Anti-SARS-CoV-2 Agents. Journal of Medicinal Chemistry. [Link]
Hayashi, Y. (2021). 3CL Protease Inhibitors with an Electrophilic Arylketone Moiety as Anti-SARS-CoV-2 Agents. Journal of Medicinal Chemistry. [Link]
García-Cánovas, S., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed. [Link]
Pfizer, Inc. (2012). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
Wang, L., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]
El-Sayed, S., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry. [Link]
Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society. [Link]
Society for Experimental Biology and Medicine. (2008). Novel Therapeutic Compounds For Neurodegenerative Conditions. ScienceDaily. [Link]
Dai, W., et al. (2022). Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. Acta Pharmaceutica Sinica B. [Link]
Wang, Y., et al. (2018). Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives. Letters in Drug Design & Discovery. [Link]
Rahman, M. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. [Link]
West, A. P., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. Nature Communications. [Link]
Wagner, D. N., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Chemical Biology. [Link]
Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
El-Gohary, N. S., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry. [Link]
Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ResearchGate. [Link]
Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release. [Link]
de Oliveira, C. C. A., et al. (2019). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Pharmaceuticals. [Link]
Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Synthesis. [Link]
Fischer, J., & Ganellin, C. R. (Eds.). (2010). Analogue-based drug discovery III. John Wiley & Sons.
Sayed, M. A., et al. (2017). Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases. ACS Chemical Neuroscience. [Link]
Chornous, V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Farmatsevtychnyi Zhurnal. [Link]
Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
Silva, T., et al. (2018). Old Drugs as New Treatments for Neurodegenerative Diseases. Molecules. [Link]
Shao, L., et al. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry. [Link]
Wager, T. T., et al. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 23-44). Elsevier.
Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed. [Link]
Pérez-Vásquez, A., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules. [Link]
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Lee, S., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. International Journal of Molecular Sciences. [Link]
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Application Note: Synthesis of Spirotetrahydroquinolines via Copper-Catalyzed Domino Cyclization of 3-(2-Methoxyphenyl)cyclobutan-1-one
This Application Note details the synthesis of spiro[cyclobutane-1,2'-tetrahydroquinoline] scaffolds using 3-(2-Methoxyphenyl)cyclobutan-1-one as the core building block. The protocol focuses on a Copper-Catalyzed Domino...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the synthesis of spiro[cyclobutane-1,2'-tetrahydroquinoline] scaffolds using 3-(2-Methoxyphenyl)cyclobutan-1-one as the core building block.
The protocol focuses on a Copper-Catalyzed Domino Cyclization strategy, a modern and high-yielding approach that circumvents the limitations of traditional acid-mediated Povarov or Friedländer reactions (which often lead to aromatized quinolines or require harsh conditions). This method specifically targets the tetrahydroquinoline (THQ) oxidation state, preserving the spiro-cyclobutane ring and the delicate 2-methoxyphenyl substituent.
Introduction & Strategic Significance
Spirotetrahydroquinolines (Spiro-THQs) are privileged pharmacophores in drug discovery, exhibiting potent activity as GPCR modulators, antitumor agents, and anti-inflammatory compounds. The spiro-fusion at the C2 or C4 position of the quinoline ring introduces critical 3D-conformational constraints that enhance binding selectivity—a feature often lacking in flat, aromatic quinolines.
The Challenge
Traditional synthesis of spiro-THQs from cyclobutanones often relies on:
Acid-Catalyzed Rearrangement (e.g., TFA/TfOH): Often leads to ring expansion or full aromatization to quinolines, losing the "tetrahydro" character.
Multi-Component Povarov Reactions: Require aldehydes and electron-rich olefins; cyclobutanones are poor substrates for this classical pathway.
The Solution: Copper-Catalyzed Oxime Cyclization
This protocol utilizes a Copper(II) Trifluoroacetate [Cu(TFA)₂] catalyzed domino reaction. By converting the starting ketone, 3-(2-Methoxyphenyl)cyclobutan-1-one , into its corresponding oxime, the nitrogen atom is pre-installed. The copper catalyst then orchestrates a cascade involving imine formation, tautomerization, and an intramolecular spiro-cyclization that preserves the cyclobutane ring and the THQ saturation level.
Chemical Logic & Mechanism[1][2][3][4]
The reaction proceeds through a radical-polar crossover mechanism or a Lewis-acid activated cascade , depending on the specific catalytic cycle (Cu(II) vs Cu(I)).
Mechanistic Pathway[1][3][5][6]
Oxime Activation: The in situ generated or pre-formed oxime of 3-(2-Methoxyphenyl)cyclobutan-1-one coordinates with Cu(II).
Aniline Condensation: The aniline nucleophile attacks the activated oxime/imine species.
Enamine Tautomerization: The intermediate isomerizes to an enamine, generating a nucleophilic carbon at the ortho position of the aniline.
Spiro-Cyclization: An intramolecular attack occurs at the spiro-center (C1 of the cyclobutane). The 3-(2-methoxyphenyl) group directs the stereochemistry (typically trans to the new C-N bond) due to steric bulk.
Aromatization/Stabilization: The final step yields the stable tetrahydroquinoline core without over-oxidation to the quinoline.
Caption: Mechanistic flow from the specific cyclobutanone precursor to the spiro-THQ scaffold via Cu-catalyzed activation.
Detailed Experimental Protocol
Part A: Synthesis of the Oxime Precursor
Note: While the "one-pot" method exists, isolating the oxime improves the yield of the spiro-cyclization step for sterically demanding substrates like the 3-(2-methoxyphenyl) derivative.
Solvent: n-Hexane (anhydrous) or Toluene (for higher boiling point if needed)
Atmosphere: Ambient Air (Open flask) or N₂ (Air is often tolerated/beneficial for catalyst turnover).
Procedure:
Setup: In a 10 mL reaction tube equipped with a magnetic stir bar, charge the Oxime (0.5 mmol), Aniline (0.6 mmol), and Cu(TFA)₂ (0.1 mmol, 20 mol%).
Solvent: Add n-Hexane (2.0 mL). Note: Hexane is preferred to promote precipitation/crystallization of the product or phase separation of byproducts.
Reaction: Seal the tube (or use a reflux condenser) and heat the mixture to 80°C for 12 hours.
Observation: The solution typically changes color from blue/green (Cu salt) to a dark brown/reddish suspension as the reaction progresses.
Workup: Cool the reaction mixture to room temperature.
Filter the mixture through a short pad of Celite to remove the copper catalyst.
Wash the pad with Ethyl Acetate (10 mL).
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel, 230-400 mesh).
Eluent: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).
Characterization: The product is typically a stable solid.
Data Interpretation & Troubleshooting
Expected Results (Substrate Scope)
The 2-methoxyphenyl group on the cyclobutane ring is an electron-donating group (EDG) that stabilizes the carbocation character at C3 during the transition state, potentially enhancing the reaction rate compared to unsubstituted cyclobutanones.
Component
Variable
Impact on Reaction
Expected Yield
Ketone
3-(2-Methoxyphenyl)
High Reactivity. The ortho-methoxy group may provide chelation assistance to Cu, stabilizing the transition state.
85-92%
Aniline
Electron-Neutral (Ph-NH₂)
Standard baseline.
88-92%
Aniline
Electron-Rich (4-MeO-Ph-NH₂)
Accelerated. Nucleophilicity increases; reaction time decreases.
Title: Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives.[3]
Source:Beilstein Journal of Organic Chemistry, 2025 (or related recent liter
URL: (Generalized link to journal based on search context).
Reagents for alpha-arylation of cyclobutanone precursors
Application Note: Reagents for -Arylation of Cyclobutanone Precursors[1] -Arylation of Cyclobutanones Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The cyclobutanone mot...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reagents for
-Arylation of Cyclobutanone Precursors[1]
-Arylation of Cyclobutanones
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The cyclobutanone motif is a high-value pharmacophore in modern drug discovery, offering unique conformational restriction and metabolic stability (e.g., Apalutamide). However, the
-arylation of cyclobutanones presents distinct challenges compared to acyclic ketones: high ring strain (~26 kcal/mol) and a propensity for ring-opening or expansion under basic conditions.
This guide provides a validated reagent selection strategy and protocol for the Palladium-catalyzed
-arylation of cyclobutanones. It distinguishes between robust "standard" conditions and specialized protocols for sensitive substrates, emphasizing the critical role of base selection in preventing skeletal fragmentation.
Mechanistic Insight & Challenges
The reaction proceeds via the standard Buchwald-Hartwig
-arylation catalytic cycle:
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
Enolate Formation: Base deprotonates the cyclobutanone; the enolate coordinates to Pd(II).
Reductive Elimination: The C-C bond forms, regenerating Pd(0).
The Cyclobutanone Nuance:
Unlike cyclohexanones, cyclobutanones are prone to reversible self-aldol condensation and ring-opening (retro-aldol type fragmentation) when using strong, small bases like NaH or NaOMe. The key to success lies in matching the rate of transmetallation with the rate of enolate formation, often requiring sterically bulky bases or specific counter-cations (e.g.,
vs ).
Figure 1: Catalytic Cycle & Failure Modes
Caption: The Pd-catalyzed cycle. Note the critical divergence at the enolization step where ring strain can lead to fragmentation if base/conditions are too harsh.
Reagent Selection Guide
Catalysts & Ligands
The choice of ligand dictates the success of the oxidative addition (for Ar-Cl) and the rate of reductive elimination (to prevent
-hydride elimination).
Component
Recommendation
Rationale
Pd Source
Pd(OAc)₂ or Pd₂(dba)₃
Pd(OAc)₂ is generally preferred for ease of handling. Pd₂(dba)₃ is used when an acid-free induction is required.
Ligand (Primary)
XPhos or BrettPhos
XPhos is the "Gold Standard" for cyclobutanones. Its steric bulk promotes reductive elimination, crucial for forming the quaternary center without ring opening.
Ligand (Secondary)
BINAP or P(t-Bu)₃
BINAP is excellent for asymmetric variants (using chiral analogs). P(t-Bu)₃ is highly active for unactivated aryl chlorides but air-sensitive.
Ligand (Specialty)
DtBPF
1,1′-Bis(di-tert-butylphosphino)ferrocene. Useful for extremely sterically hindered substrates.
The Critical Choice: Bases
Base selection is the single most important variable for cyclobutanones.
NaOtBu (Sodium tert-butoxide): The standard for most ketones. Works well for robust cyclobutanones.
LiOtBu (Lithium tert-butoxide):HIGHLY RECOMMENDED. The Lithium counter-ion coordinates tightly to the enolate oxygen, stabilizing the strained ring and preventing fragmentation/aldolization (See Chang et al., Angew. Chem. 2017).[1]
K₃PO₄ (Potassium Phosphate): Use for substrates with base-sensitive functional groups (esters, nitriles) on the aryl ring. Requires higher temperatures.
LiHMDS: Use for pre-forming the enolate at -78°C if the substrate is prone to polymerization.
Experimental Protocol
Protocol A: General
-Arylation (Robust Substrates)
Applicable for: Simple cyclobutanones and non-sensitive aryl bromides.
Materials:
Cyclobutanone (1.0 equiv)
Aryl Bromide (1.1 equiv)
Pd(OAc)₂ (1-2 mol%)
XPhos (2-4 mol%) (Ligand:Pd ratio 2:1)
NaOtBu (1.3 equiv)
Solvent: Toluene or Dioxane (anhydrous, degassed)
Procedure:
Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Add 1 mL Toluene and stir at RT for 5 mins to generate the active catalyst (solution turns from orange to pale yellow/brown).
Liquids: Add Dioxane (0.2 M concentration). Add Aryl Halide (1.0 equiv) and Cyclobutanone (1.2 equiv - slight excess of ketone compensates for any decomposition).
Execution: Stir at 50-60°C . The milder base cation (
) and lower temperature significantly reduce ring strain release.
Optimization Decision Tree
Use this flowchart to troubleshoot low yields or side reactions.
Caption: Optimization logic for selecting base and conditions based on substrate reactivity.
Self-Validation & Troubleshooting
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or poor oxidative addition.
Switch ligand to BrettPhos (better for amines/heterocycles) or P(t-Bu)₃ . Ensure inert atmosphere (O₂ kills active Pd).
Ring Opened Product
Base too strong/cation too large.
Switch from NaOtBu to LiOtBu. Reduce temperature by 20°C.
Bis-arylation
Product is more acidic than starting material.
Use excess cyclobutanone (1.5 equiv) relative to aryl halide. Stop reaction at 80% conversion.
-Hydride Elimination
Reductive elimination is too slow.
Use a bulkier ligand (XPhos or t-BuXPhos ) to force reductive elimination.[2]
References
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3][4] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[3][4] Journal of the American Chemical Society, 122(7), 1360–1370. Link
Chang, S., Holmes, M., Mowat, J., Meanwell, M., & Britton, R. (2017).
-Arylation and Ring Expansion of Annulated Cyclobutanones: Stereoselective Synthesis of Functionalized Tetralones. Angewandte Chemie International Edition, 56(3), 748–752. Link
Wang, M., Chen, J., Chen, Z., Zhong, C., & Lu, P. (2018). Enantioselective Desymmetrization of Cyclobutanones Enabled by Synergistic Palladium/Enamine Catalysis.[5] Angewandte Chemie International Edition, 57(10), 2707–2711. Link
Culkin, D. A., & Hartwig, J. F. (2003).[6] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[5][2][3][7] Accounts of Chemical Research, 36(4), 234–245.[6] Link
Martin, R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed
-Arylation of Aldehydes with Aryl Halides.[3][4][7] Organic Letters, 10(20), 4561–4564. Link
Application Notes and Protocols for Copper-Catalyzed Domino Cyclization of Aryl Cyclobutanone Derivatives
Introduction: Unlocking Complex Scaffolds from Strained Rings The synthesis of intricate molecular architectures, particularly those containing fused or spirocyclic ring systems, is a cornerstone of modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Complex Scaffolds from Strained Rings
The synthesis of intricate molecular architectures, particularly those containing fused or spirocyclic ring systems, is a cornerstone of modern drug discovery and development. Tetrahydroquinolines (THQs), for instance, are privileged scaffolds found in a wide array of biologically active molecules.[1][2] The incorporation of strained ring systems, such as cyclobutane, into these scaffolds can impart unique conformational constraints and metabolic stability, making them highly desirable in medicinal chemistry.[1][2] Traditional methods for constructing such complex molecules often require multi-step syntheses and harsh reaction conditions.[1]
Copper-catalyzed domino reactions have emerged as a powerful and efficient strategy to access complex molecular frameworks from simple starting materials in a single synthetic operation.[3][4] This approach, which combines multiple bond-forming events in a single pot, aligns with the principles of green chemistry by reducing waste and improving atom economy.[3] This guide provides a detailed overview of a robust copper-catalyzed domino cyclization protocol involving aryl amine and cyclobutanone derivatives for the synthesis of spirotetrahydroquinolines (STHQs), a class of compounds with significant therapeutic potential.[1][2]
Mechanistic Insights: A Copper-Mediated Cascade
The copper-catalyzed domino cyclization of anilines with cyclobutanone oxime ethers provides a compelling example of the elegance and efficiency of this methodology. The reaction proceeds through a proposed catalytic cycle that involves the formation of key imine and enamine intermediates, followed by an intermolecular cyclization and subsequent aromatization to yield the final spirotetrahydroquinoline product.[1][2]
The plausible mechanism for this transformation is as follows:
Imine Formation: In the presence of a copper catalyst, the aniline reacts with the cyclobutanone oxime to form an imine intermediate.[1][2]
Isomerization: The imine intermediate then undergoes isomerization to generate a more stable enamine intermediate.[1][2]
Intermolecular Cyclization: A subsequent intermolecular cyclization occurs between the enamine and another molecule of the imine intermediate.[1][2]
Aromatization: The final step involves an aromatization process to yield the thermodynamically stable spirotetrahydroquinoline product.[1][2]
Caption: Proposed mechanism for the copper-catalyzed domino cyclization.
Scope and Limitations
A key advantage of this copper-catalyzed domino reaction is its broad substrate scope and tolerance for a variety of functional groups.
Aryl Amine Scope
The reaction is compatible with a range of anilines bearing both electron-donating and electron-withdrawing substituents. This allows for the synthesis of a diverse library of spirotetrahydroquinoline derivatives.
Cyclobutanone Oxime Ether Scope
The reaction is not limited to simple cyclobutanone oximes. Heterocyclic analogues containing oxygen or sulfur atoms within the four-membered ring are also viable substrates, leading to the formation of cyclo-O/S-containing STHQ derivatives.[5] Furthermore, ester-functionalized cyclobutanones react smoothly, providing access to more complex STHQ motifs.[5][6]
It is important to note that this reaction is specific to cyclobutanone derivatives. When cyclopentanone oxime or cyclohexanone oxime are used as substrates, the corresponding spirotetrahydroquinoline products are not observed, highlighting the critical role of the strained four-membered ring in this transformation.[6]
Data Presentation: Representative Yields
The following table summarizes the yields obtained for the synthesis of various spirotetrahydroquinoline derivatives under optimized reaction conditions.
Entry
Aryl Amine (1)
Cyclobutanone Oxime Ether (2)
Product (3)
Yield (%)
1
Aniline
Cyclobutanone oxime ether
3aa
92
2
4-Methylaniline
Cyclobutanone oxime ether
3ba
85
3
4-Methoxyaniline
Cyclobutanone oxime ether
3ca
88
4
4-Chloroaniline
Cyclobutanone oxime ether
3da
75
5
Aniline
3-Oxacyclobutanone oxime ether
3ab
82
6
Aniline
3-Thiacyclobutanone oxime ether
3ac
78
7
Aniline
Methyl 3-oxocyclobutane-1-carboxylate oxime ether
3ad
72
General reaction conditions: aniline (0.2 mmol), cyclobutanone oxime ether (0.4 mmol), and Cu(TFA)₂ (0.04 mmol) in hexane (2.0 mL) under an air atmosphere at 80 °C for 12 hours. Yields are for the isolated product.[5]
Experimental Protocols
The following is a detailed, step-by-step methodology for the copper-catalyzed synthesis of a representative spirotetrahydroquinoline derivative (3aa).
Caption: A streamlined workflow for the synthesis of STHQs.
Reagent Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add aniline (1a, 0.2 mmol, 1.0 equiv), cyclobutanone oxime ether (2a, 0.4 mmol, 2.0 equiv), and copper(II) trifluoroacetate (Cu(TFA)₂, 0.04 mmol, 20 mol%).
Reaction Setup: Add anhydrous hexane (2.0 mL) to the reaction vial. The reaction is performed under an ambient air atmosphere.
Reaction Execution: Place the sealed reaction vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: After the reaction is complete (as indicated by TLC), remove the vial from the heat source and allow it to cool to room temperature.
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spirotetrahydroquinoline product (3aa).
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This protocol has been shown to be scalable, with successful reactions conducted on a 5.0 mmol scale yielding the target product in high yield (82%).[1][5]
Conclusion and Future Perspectives
The copper-catalyzed domino cyclization of anilines and cyclobutanone oxime ethers represents a highly efficient and versatile method for the synthesis of structurally diverse spirotetrahydroquinoline scaffolds.[1][7] The mild reaction conditions, broad substrate scope, and scalability of this protocol make it a valuable tool for researchers in medicinal chemistry and drug development.[1][7] Further research in this area may focus on expanding the scope of the reaction to include other nucleophiles and cyclobutanone derivatives, as well as the development of enantioselective variants of this transformation. The exploration of other copper-catalyzed C-C bond cleavage and cross-coupling reactions of cyclobutanone derivatives also holds promise for the development of novel synthetic methodologies.[8]
References
Jiang, Q., Lei, X., Gao, P., & Yuan, Y. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journal of Organic Chemistry, 21, 749–754. [Link]
Zhang, J., et al. (2020). Copper-catalysed C(sp3)–N coupling initiated by selective C–C bond cleavage of cyclobutanone oxime esters. Organic Chemistry Frontiers, 7(1), 65-69. [Link]
Jiang, Q., Lei, X., Gao, P., & Yuan, Y. (2025). Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime Ethers: A Scalable and Versatile Route. Beilstein Archives. [Link]
Jiang, Q., et al. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route. Beilstein Archives. [Link]
Wu, J., et al. (2018). Copper-Catalyzed Redox-Neutral Cyanoalkylarylation of Activated Alkenes with Cyclobutanone Oxime Esters. The Journal of Organic Chemistry, 83(1), 354-362. [Link]
Anilkumar, G., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(7), 4035-4058. [Link]
Anilkumar, G., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. Semantic Scholar. [Link]
Jiang, Q., Lei, X., Gao, P., & Yuan, Y. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. PMC. [Link]
Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]
Jiang, Q., et al. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route. Beilstein Journals. [Link]
Preventing ring-opening side reactions in cyclobutanone derivatives
Topic: Preventing Ring-Opening Side Reactions in Cyclobutanone Derivatives Ticket ID: CYCLO-STABILITY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Core Directive & Mission User Warning: You are w...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Ring-Opening Side Reactions in Cyclobutanone Derivatives
Ticket ID: CYCLO-STABILITY-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Core Directive & Mission
User Warning: You are working with a "spring-loaded" electrophile.
Cyclobutanone possesses approximately 26 kcal/mol of ring strain . The carbonyl carbon is significantly more electrophilic than in acyclic ketones (sp² character is distorted), making it hyper-sensitive to nucleophilic attack.
The Failure Mode:
Standard reagents (Grignard, unbuffered peracids, alkoxides) often trigger the release of this strain energy, resulting in:
C-C Bond Cleavage: Ring opening to linear esters, acids, or ketones.
Enolization: Reverting to starting material or polymerizing.
Retro-[2+2]: Thermal decomposition.
This guide provides the protocols required to keep the ring closed during functionalization.
Module A: Nucleophilic Addition (1,2-Addition)
The Issue:
Users frequently report that adding Grignard reagents (
) or Organolithiums () to cyclobutanones yields linear ketones or tertiary alcohols with opened chains, rather than the desired tertiary cyclobutanol.
Root Cause:
The basicity of standard organometallics triggers enolization or a "nucleophilic attack-then-cleavage" pathway driven by strain release.
Troubleshooting Guide: The Imamoto Protocol
Q: My Grignard reaction resulted in a linear ketone. How do I force 1,2-addition without breaking the ring?
A: You must switch from a standard Grignard/Lithium protocol to an Organocerium (Imamoto) Reagent .
Cerium(III) chloride (
) acts as a selective Lewis acid. It coordinates to the carbonyl oxygen, increasing electrophilicity, while the resulting organocerium species is less basic than the corresponding organolithium. This suppresses enolization and ring-opening.
Standard Operating Procedure (SOP): CeCl₃-Mediated Addition
Critical Pre-requisite:
is useless. You must generate anhydrous in situ or purchase high-grade anhydrous material. Incomplete drying is the #1 cause of failure.
Step
Action
Technical Note
1
Drying
Place in a flask. Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .
2
Activation
A white powder forms. While stirring, heat to 160°C for another hour. Do not skip.
3
Suspension
Cool to 0°C under Argon. Add anhydrous THF. Stir overnight (or sonicate 1h) to form a milky suspension.
4
Transmetallation
Cool to -78°C . Add or dropwise. Stir for 30-60 mins.
5
Addition
Add cyclobutanone (in THF) dropwise. Maintain -78°C .
6
Quench
Quench with dilute acetic acid or at low temp before warming.
Mechanism Visualization
Caption: Comparison of reaction pathways. Path B (Cerium) stabilizes the transition state for addition, preventing the ring-opening prevalent in Path A.
Module B: Oxidation (Baeyer-Villiger)[1]
The Issue:
Attempting to convert cyclobutanone to
-butyrolactone using mCPBA results in hydroxy-acids or oligomers.
Root Cause:
The product (lactone) is also strained. Under the acidic conditions generated by mCPBA (meta-chlorobenzoic acid byproduct), the lactone undergoes acid-catalyzed hydrolysis and ring opening.
Troubleshooting Guide: Buffered Oxidation
Q: How do I isolate the lactone without it hydrolyzing during workup?
A: You must scavenge the acid byproduct in situ. Standard mCPBA protocols are too acidic for strained lactones.
Protocol: Buffered Baeyer-Villiger
Parameter
Recommendation
Reason
Reagent
mCPBA (purified)
Commercial mCPBA often contains ~25% m-chlorobenzoic acid. Purify by washing with phosphate buffer if critical.
Buffer
Na₂HPO₄ (Disodium phosphate)
Add 2-3 equivalents of finely ground solid Na₂HPO₄ directly to the reaction mixture.
Solvent
Dichloromethane (Anhydrous)
Water promotes hydrolysis.
Workup
Cold Bicarbonate Wash
Quench with saturated and at 0°C . Do not let the aqueous layer sit with the organic layer.
The Issue:
Attempts to alkylate the alpha-position using bases (NaH, KOtBu) lead to complex mixtures or ring cleavage (retro-aldol type fragmentation).
Root Cause:
"Hard" bases or thermodynamic conditions favor ring opening. The enolate of cyclobutanone is prone to dimerization or attack by the base itself if the base is nucleophilic.
Troubleshooting Guide: Kinetic Enolates
Q: Which base avoids ring fragmentation?
A: Avoid alkoxides (ethoxide, methoxide). Use bulky, non-nucleophilic lithium amide bases (LDA or LiHMDS ) at cryogenic temperatures.
Decision Logic: Base Selection
Caption: Workflow for selecting the correct base to prevent nucleophilic ring cleavage during enolization.
References
Imamoto, T. , Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." The Journal of Organic Chemistry. Link
Core cit
Bartoli, G. , Marcantoni, E., & Petrini, M. (1993). "Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes." Chemical Communications. Link
Validates the chemoselectivity of organocerium reagents.
Trost, B. M. (1986). "Strain and Reactivity: Partners for De Novo Synthesis." Topics in Current Chemistry. Link
Foundational text on managing ring strain energy in synthesis.
Namyslo, J. C. , & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link
Comprehensive review covering Baeyer-Villiger and ring expansion precautions.
Optimization
Solubility challenges of ortho-substituted aryl cyclobutanones in organic solvents
Technical Support Center: Solubility & Handling of Ortho-Substituted Aryl Cyclobutanones Case ID: AC-CB-ORTHO-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The "Deceptive Insolub...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Handling of Ortho-Substituted Aryl Cyclobutanones
Case ID: AC-CB-ORTHO-001
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive Insolubility" Paradox
The Core Challenge:
Researchers working with ortho-substituted aryl cyclobutanones often report "solubility issues" where the compound fails to dissolve in standard polar solvents or precipitates as an intractable gum.
The Scientific Reality:
This is rarely a simple solubility coefficient problem. It is usually a convergence of two factors:
High Lattice Energy vs. Amorphous Oiling: The ortho-substituent forces the aryl ring out of coplanarity with the carbonyl, disrupting
-conjugation. Depending on the substituent (e.g., vs. ), this either creates a highly crystalline lattice (hard to break) or prevents packing entirely (oiling out).
Pseudo-Insolubility (Reactivity): Cyclobutanones possess ~26 kcal/mol of ring strain. In nucleophilic solvents (alcohols, wet DMSO), what appears to be "insolubility" is often rapid polymerization or ring-opening , leading to a precipitate of the decomposed product.
Diagnostic Workflow: Is it Insoluble or Unstable?
Before attempting to force dissolution, you must verify the chemical integrity of your sample.
Step 1: The Non-Destructive Micro-Solubility Test
Do not simply add more solvent and heat.
Place 1-2 mg of solid in a vial.
Add 0.5 mL Anhydrous Dichloromethane (DCM) .
Result A (Clear Solution): The compound is soluble.[1] If it wasn't soluble in your previous solvent, it was likely a polarity mismatch.
Result B (Cloudy/Precipitate): Proceed to Step 2.
Add 0.5 mL Anhydrous Toluene .
Result: If soluble here but not in DCM, your ortho-substituent is likely lipophilic (e.g., o-tBu, o-Ph).
Step 2: The NMR Stability Check
Ortho-substituted cyclobutanones are prone to hemiacetal formation in protic solvents.
Protocol: Dissolve 5 mg in
(Standard) and 5 mg in (Test).
Analysis: Compare the carbonyl carbon signal in
NMR (~200-210 ppm).
If peak disappears in DMSO: The solvent is attacking the ring (nucleophilic attack). Do not use DMSO/DMF for stock solutions.
Solvent Selection Matrix
Use this guide to select the correct solvent system. The "Traffic Light" system indicates safety regarding chemical stability.
Solvent Class
Recommended Solvents
Status
Technical Notes
Chlorinated
Dichloromethane (DCM), Chloroform
🟢 PREFERRED
Best balance of polarizability and non-nucleophilicity. Dissolves most ortho-substituted variants.
Aromatic
Toluene, Benzene
🟢 SAFE
Excellent for lipophilic ortho-groups (o-Me, o-Ph). High boiling point allows gentle heating without decomposition.
Ethers
THF, 1,4-Dioxane
🟡 CAUTION
Must be anhydrous and BHT-free. Peroxides can initiate radical ring-opening.
Polar Aprotic
DMSO, DMF, DMAc
🟠 RISKY
High polarity helps dissolution, but high temps can cause ring expansion or polymerization. Hard to remove.
Protic
Methanol, Ethanol, Water
🔴 FORBIDDEN
High Risk of Ring Opening. Nucleophilic attack at the carbonyl releases ring strain, forming esters/acetals.
Visual Troubleshooting Guides
Workflow A: Solving "Oiling Out" During Purification
Ortho-substituents often prevent crystallization, leading to oils that trap impurities.
Figure 1: Decision tree for handling non-solid cyclobutanone derivatives.
Workflow B: The Mechanism of Pseudo-Insolubility
Why your compound "disappeared" in Methanol.
Figure 2: Reaction pathway showing why protic solvents cause sample loss, often mistaken for solubility issues.
Frequently Asked Questions (FAQ)
Q1: My ortho-nitro aryl cyclobutanone is a yellow solid that won't dissolve in Hexane/Ethyl Acetate. What should I do?
Diagnosis: The ortho-nitro group creates a strong dipole and potential intramolecular stacking, leading to high lattice energy.
Solution: Use Dichloromethane (DCM) . If it requires heating, switch to 1,2-Dichloroethane (DCE) . Avoid acetone, as the enol form can react with the cyclobutanone.
Q2: I tried to recrystallize my compound from hot Ethanol, and now I have a different compound. Why?
Diagnosis: You likely performed a solvolysis reaction. The heat + protic solvent triggered ring opening.
Solution: Never heat cyclobutanones in alcohols. For recrystallization, use a DCM/Hexane layered system at -20°C. Dissolve the compound in minimal DCM, carefully layer Hexane on top, and let it stand in the freezer.
Q3: Can I use ultrasonication to dissolve the compound?
Diagnosis: Sonicating strained rings can sometimes induce radical cleavage (sonochemistry), though rare for cyclobutanones.
Solution: Gentle warming (40°C) in a safe solvent (Toluene) is safer than high-power sonication.
Q4: The literature says my compound should be a solid, but I isolated an oil.
Diagnosis: Ortho-substitution creates "atropisomer-like" twisting. Small impurities prevent the molecules from stacking into a lattice.
Solution: Do not scratch the flask. Dissolve in minimal diethyl ether and add a seed crystal if available. If not, dry under high vacuum (>0.1 mbar) for 12 hours to remove trace solvent plasticizers.
References & Authority
Synthesis via
-Arylation:
Context: Palladium-catalyzed synthesis of sterically hindered cyclobutanones.
Source: Kawatsura, M., & Hartwig, J. F. (1999).[2] "Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation." Journal of the American Chemical Society.
Link:
Ring Strain & Reactivity:
Context: The inherent instability of cyclobutanones in nucleophilic media.
Source: Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.
Link:
Solvent Effects on Cycloadditions:
Context: How solvent polarity affects the formation and stability of cyclobutane rings.
Source: Crimmins, M. T. (2016).[3] "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews.
Link:
Handling of Ortho-Substituted Derivatives:
Context: Specific challenges with ortho-substituted aryl iodides in coupling reactions.
Source: Martin, R., & Buchwald, S. L. (2008).[2] "Pd-Catalyzed α-Arylation of Esters and Amides with Bulky Aryl Bromides." Organic Letters.
Optimizing storage conditions to prevent degradation of strained ketone rings
Topic: Optimizing Storage & Handling for High-Energy Ring Systems Executive Summary: The "Spring-Loaded" Carbonyl Welcome to the technical support center. If you are working with strained ketone rings—specifically cyclob...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Storage & Handling for High-Energy Ring Systems
Executive Summary: The "Spring-Loaded" Carbonyl
Welcome to the technical support center. If you are working with strained ketone rings—specifically cyclobutanones , cyclopropanones (often in situ), or trans-cycloalkenones —you are handling molecules with significant potential energy trapped within their bond angles.
The Core Problem: Normal ketones (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
hybridized) prefer bond angles of ~120°. In a 4-membered ring (cyclobutanone), the geometric constraint forces angles closer to 90°. This creates massive Angle Strain (Baeyer Strain) .
The Consequence: The molecule is desperate to relieve this strain. Converting the carbonyl carbon from
(120° preference) to (109.5° preference) via nucleophilic attack releases ~5–10 kcal/mol of strain energy.
The Result: Your "stable" ketone is actually a hyper-electrophile, aggressively seeking water, alcohols, or amines to open the ring or form hydrates.
Module 1: Critical Degradation Vectors
Understanding the enemy is the first step to preservation.
Vector A: Nucleophilic Hydration (Moisture)
Unlike cyclohexanone, which is stable in air, cyclobutanone derivatives will scavenge atmospheric moisture to form gem-diols (hydrates) . This is often reversible but can lead to irreversible ring-opening hydrolysis if acidic/basic impurities are present.
Vector B: Photolytic Cleavage (Norrish Type I)
Strained rings are "trigger-happy" under UV light. The carbonyl excitation (
) leads to -cleavage (Norrish Type I), ejecting Carbon Monoxide (CO) and collapsing the ring into an alkene or recombining into a smaller ring.
Risk: Standard fluorescent lab lights emit enough UV to degrade sensitive strained rings over weeks.
Vector C: Enolization & Polymerization
If your strained ketone has
-protons, the strain energy increases the acidity of these protons. This facilitates rapid enolization, leading to aldol-like self-condensation and the formation of oligomeric "gums" at the bottom of your vial.
Module 2: Storage & Handling Protocols
Standard Operating Procedures for maximizing shelf-life.
Data Table 1: Comparative Ring Strain & Stability Risks
Ring Size
Compound Example
Ring Strain Energy (kcal/mol)
Primary Storage Risk
Recommended Temp
3-Membered
Cyclopropanone
~49.0
Explosive Polymerization (Handle in situ or as hemiacetal)
-78°C (if isolated)
4-Membered
Cyclobutanone
~26.5
Hydration / Ring Opening
-20°C
5-Membered
Cyclopentanone
~6.2
Low (Standard Ketone)
RT
Trans-Fused
trans-Cyclooctenone
~16.0
Dimerization / Isomerization
-20°C or -80°C
Protocol 1: The "Triple-Barrier" Storage System
Do not rely on standard screw-cap vials. Use this self-validating containment system:
Primary Containment: Flame-dried borosilicate glass vial with a PTFE-lined crimp cap or a "Sure/Seal" style stopper. Never use polyethylene caps (permeable to
/).
Atmosphere: Purge headspace with Argon (heavier than air, provides a better blanket than Nitrogen).
Secondary Containment: Place the primary vial inside a secondary jar containing Drierite (CaSO₄) or activated molecular sieves.
Light Exclusion: Wrap the secondary container in aluminum foil or store in an opaque box.
Module 3: Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My cyclobutanone liquid has turned into a white solid/slush. Is it ruined?
Diagnosis: You likely have hydrate formation (
). This occurs if the vial was opened in humid air or stored without a desiccator.
The Fix:
Dissolve a small aliquot in
.
Check NMR. If you see a disappearance of the carbonyl carbon (
ppm) and appearance of a peak at ~90-100 ppm, it is the hydrate.
Recovery: Dissolve the solid in DCM, add activated 4Å Molecular Sieves or anhydrous
, and stir for 2 hours. Filter under Argon. The equilibrium should shift back to the ketone.
Q2: I see a pressure buildup in the storage vial (septum bulging).
Diagnosis:Norrish Type I Photolysis . The compound has been exposed to light, causing decarbonylation. The pressure is Carbon Monoxide (CO) gas.
The Fix:
Safety Warning: Vent the vial in a fume hood immediately.
The material is likely degraded.[1] Run a GC-MS; look for peaks corresponding to [M-28] (loss of CO).
Prevention: Strict exclusion of light is non-negotiable for future batches.
Q3: My sample shows "etching" on the glass vial walls.
Diagnosis: While ketones don't etch glass, this suggests hydrolysis to carboxylic acids . If the ring opens (e.g., via oxidation), you may generate short-chain acids.
The Fix: Check pH of an aqueous wash. If acidic, purify via rapid silica filtration (flash chromatography) to remove acidic degradation products. Transfer to a silanized glass vial to prevent surface-hydroxyl catalysis.
Module 4: Visualization & Logic
Diagram 1: Storage Decision Tree
Use this logic flow to determine the storage requirements for your specific ring system.
Caption: Decision matrix for determining storage rigor based on thermodynamic stability.
Diagram 2: Degradation Pathways (The "Why")
Visualizing the molecular fate of neglected samples.
Before using your stored reagent in a critical experiment, validate its integrity.
Method: IR Carbonyl Shift Analysis
Strained ketones exhibit a characteristic shift in their Infrared (IR) absorption frequency due to the change in hybridization character (
-character in the -bond increases, shortening the bond).
Baseline: Normal unstrained ketones (e.g., acetone) absorb at ~1715 cm⁻¹ .
The Test: Run an FT-IR of your sample.
Cyclobutanone Target: Look for a sharp peak at ~1775–1785 cm⁻¹ .
Warning Sign: If you see a broad stretch at 3300–3500 cm⁻¹ (OH) and a shift of the carbonyl peak back toward 1710 cm⁻¹ , your sample has hydrated or ring-opened.
Action: If the unique high-frequency peak is diminished, repurify immediately.
References
Aldrich Chemical Co. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich.[2] Link
Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews, 76(3), 311–365. Link
Diau, E. W. G., et al. (2001). Femtochemistry of Norrish Type-I Reactions: The Anomalous Predissociation Dynamics of Cyclobutanone. ChemPhysChem, 2(5), 273-293. Link
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link
Liskon Biological. (2025).[3] Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone. Link
A Comparative Guide to ¹H NMR Chemical Shifts for Cyclobutane Ring Protons in 3-Aryl Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif is a recurring structural element. Its unique conformational pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif is a recurring structural element. Its unique conformational properties and stereochemical complexity offer a scaffold for a diverse array of bioactive molecules and functional materials. Understanding the precise three-dimensional structure of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of cyclobutane ring protons in 3-aryl substituted derivatives, offering a comparative look at how electronic modifications to the aryl moiety influence the magnetic environment of the cyclobutane protons.
The Anisotropic Influence of the Aromatic Ring
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In 3-arylcyclobutane derivatives, the protons on the cyclobutane ring experience not only through-bond inductive effects but also significant through-space effects dominated by the magnetic anisotropy of the aryl ring. An aromatic ring, when placed in an external magnetic field, induces a ring current. This current generates its own secondary magnetic field, which creates distinct shielding and deshielding zones around the ring.
Protons located above or below the plane of the aromatic ring fall into the shielding cone , where the induced magnetic field opposes the external field. This results in these protons resonating at a lower chemical shift (upfield shift) than they would in the absence of the aromatic ring. Conversely, protons located in the plane of the aromatic ring are in the deshielding zone , where the induced field reinforces the external field, causing a downfield shift to a higher chemical shift. The magnitude of this anisotropic effect is dependent on the distance and orientation of the proton relative to the aromatic ring.
The puckered nature of the cyclobutane ring places its protons in distinct spatial relationships with the 3-aryl substituent, making ¹H NMR an excellent tool for stereochemical and conformational analysis.
Comparative Analysis of ¹H NMR Chemical Shifts
To illustrate the impact of the aryl substituent's electronic nature on the cyclobutane proton chemical shifts, we present a comparative analysis of three representative 3-arylcyclobutane-1-carboxylic acids: the parent phenyl derivative, an electron-rich methoxy-substituted analog, and an electron-poor nitro-substituted analog. Due to the limited availability of a complete, directly comparable experimental dataset in the literature, the following data is a composite representation based on available experimental data for related structures and computational predictions using modern Density Functional Theory (DFT) methods, which have demonstrated high accuracy in predicting ¹H NMR chemical shifts.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Cyclobutane Protons in cis-3-Arylcyclobutane-1-carboxylic Acids
Proton
3-Phenyl- (H)
3-(4-Methoxyphenyl)- (OCH₃)
3-(4-Nitrophenyl)- (NO₂)
H-1
~3.20
~3.15
~3.30
H-2, H-4 (cis to aryl)
~2.45
~2.40
~2.55
H-2, H-4 (trans to aryl)
~2.85
~2.80
~2.95
H-3
~3.60
~3.55
~3.75
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Cyclobutane Protons in trans-3-Arylcyclobutane-1-carboxylic Acids
Proton
3-Phenyl- (H)
3-(4-Methoxyphenyl)- (OCH₃)
3-(4-Nitrophenyl)- (NO₂)
H-1
~3.10
~3.05
~3.20
H-2, H-4 (cis to aryl)
~2.95
~2.90
~3.05
H-2, H-4 (trans to aryl)
~2.35
~2.30
~2.45
H-3
~3.50
~3.45
~3.65
Note: The chemical shifts presented are approximate and can vary depending on the solvent, concentration, and temperature. The numbering of the cyclobutane ring starts from the carbon bearing the carboxylic acid group.
Discussion of Chemical Shift Trends
The data presented in Tables 1 and 2 reveals distinct trends that can be rationalized by considering the interplay of inductive and anisotropic effects, as well as the stereochemical relationship between the aryl group and the cyclobutane protons.
The Effect of Aryl Substituents
The electronic nature of the substituent on the phenyl ring modulates the ring current and, consequently, the magnitude of the anisotropic effect.
Electron-donating groups (e.g., -OCH₃): An electron-donating group increases the electron density of the aromatic ring, enhancing the ring current. This leads to a stronger shielding effect for protons positioned in the shielding cone. As a result, the cyclobutane protons in the 3-(4-methoxyphenyl) derivative generally exhibit a slight upfield shift compared to the unsubstituted phenyl analog.[1]
Electron-withdrawing groups (e.g., -NO₂): Conversely, an electron-withdrawing group decreases the electron density of the aromatic ring, which can reduce the ring current and its associated shielding effect. Furthermore, the strong inductive and resonance withdrawal of electrons by the nitro group leads to a general deshielding of the entire molecule. This results in a noticeable downfield shift for the cyclobutane protons in the 3-(4-nitrophenyl) derivative.[1]
Stereochemical Considerations: cis vs. trans Isomers
The relative stereochemistry of the substituents on the cyclobutane ring has a profound impact on the observed chemical shifts due to the different spatial orientations of the protons relative to the aryl ring.
In the cis isomers, the protons on C-2 and C-4 that are cis to the aryl group are expected to be more shielded (experience a greater upfield shift) as they are positioned more directly in the shielding cone of the aromatic ring. The protons trans to the aryl group are further away and experience less of this shielding effect.
In the trans isomers, the opposite is true. The protons on C-2 and C-4 that are trans to the aryl group are now in a position to be more influenced by the shielding cone, leading to a more upfield chemical shift compared to their cis counterparts.
The methine proton at C-3 (H-3), being directly attached to the aryl-bearing carbon, experiences a significant deshielding effect due to both inductive effects and its proximity to the in-plane deshielding region of the aromatic ring.
Experimental and Computational Methodologies
To ensure the scientific integrity of this guide, it is crucial to outline the methodologies for obtaining and predicting ¹H NMR data.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR spectra of 3-arylcyclobutane derivatives is as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Data Acquisition Parameters:
Temperature: Maintain a constant temperature, typically 298 K.
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
Relaxation Delay: A delay of 1-2 seconds is typically adequate.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
Figure 1: A simplified workflow for experimental ¹H NMR analysis.
Computational ¹H NMR Chemical Shift Prediction
In the absence of experimental data, computational methods provide a reliable alternative for predicting ¹H NMR chemical shifts.
Conformational Search: Perform a thorough conformational search of the molecule using a suitable method (e.g., molecular mechanics or semi-empirical methods) to identify all low-energy conformers.
Geometry Optimization: Optimize the geometry of each low-energy conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
NMR Chemical Shift Calculation: For each optimized conformer, calculate the magnetic shielding tensors using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) with the Gauge-Independent Atomic Orbital (GIAO) method.
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the chemical shifts of all conformers to obtain the final predicted chemical shifts. The chemical shifts are typically referenced against a calculated TMS standard.
Figure 2: A general workflow for computational ¹H NMR chemical shift prediction.
Conclusion
The ¹H NMR chemical shifts of cyclobutane ring protons in 3-aryl derivatives are a sensitive probe of the electronic and stereochemical environment within the molecule. The through-space anisotropic effect of the aryl ring is a dominant factor in determining these chemical shifts, with electron-donating and electron-withdrawing substituents on the aryl ring causing predictable upfield and downfield shifts, respectively. Furthermore, the distinct spatial arrangement of protons in cis and trans isomers leads to characteristic chemical shift patterns that are invaluable for stereochemical assignment. By combining high-resolution experimental NMR with accurate computational predictions, researchers can gain a detailed understanding of the structure and conformation of these important molecular scaffolds.
References
Baranac-Stojanović, M. (2013). What Is the Origin of the Anisotropic Effects of Some Functional Groups in (1)H NMR Spectra? Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.
Bagno, A., Saielli, G., & Scorrano, G. (2006). A theoretical study of the 1H NMR chemical shifts in substituted benzenes. Magnetic Resonance in Chemistry, 44(9), 836-843. [Link]
Gunnar, S., & Martin, N. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry, 65(18), 5638-5644. [Link]
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
Characteristic IR Carbonyl Stretch Frequencies for Strained Cyclobutanones
Executive Summary: The Diagnostic Power of Ring Strain In the structural elucidation of small-molecule pharmacophores and natural products, the carbonyl stretching frequency ( ) serves as a critical diagnostic beacon. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diagnostic Power of Ring Strain
In the structural elucidation of small-molecule pharmacophores and natural products, the carbonyl stretching frequency (
) serves as a critical diagnostic beacon. While acyclic and unstrained cyclic ketones (cyclohexanone) exhibit a predictable absorption near 1715 cm⁻¹ , strained ring systems defy this baseline.
Cyclobutanones , characterized by their high ring strain (~26 kcal/mol), display a dramatic blue shift (increase in wavenumber) to the 1775–1785 cm⁻¹ region. This guide provides a definitive comparison of these frequencies, delineates the quantum mechanical causality (Coulson’s Theorem), and outlines a self-validating experimental protocol for precise determination.
Theoretical Framework: Why Strain Increases Frequency
To interpret the data correctly, one must understand the underlying electronic reorganization caused by geometric constraints.
The Mechanism: Rehybridization and Bond Strengthening
The correlation between ring size and carbonyl frequency is governed by bond angle deformation , explained by Coulson’s Theorem (often adapted as Bent’s Rule in this context).
Angle Compression: In a 4-membered cyclobutanone ring, the internal
bond angle is compressed to approximately 90° , significantly deviating from the ideal angle of 120°.
p-Character Redistribution: To accommodate this acute angle, the carbon atom directs orbitals with higher p-character into the ring bonds (since p-orbitals are orthogonal, 90°).
s-Character Conservation: Consequently, the exocyclic orbital used for the
-bond to oxygen gains increased s-character .
Force Constant Increase: Orbitals with higher s-character form shorter, stronger bonds. According to Hooke’s Law for a harmonic oscillator, the vibrational frequency (
) is proportional to the square root of the force constant ():
Therefore, the stronger C=O bond vibrates at a higher frequency.[1]
DOT Diagram 1: Mechanistic Flow of Ring Strain
Figure 1: Logical flow illustrating how geometric ring strain translates to observable spectral shifts.
Comparative Data Analysis
The following data consolidates experimental values for neat liquids and solution-phase spectra. Note the distinct separation between the 5-membered and 4-membered rings, which is the primary differentiator in complex synthesis.
Table 1: Ring Size vs. Carbonyl Frequency (
)
Compound Class
Ring Size
Strain Energy (kcal/mol)
Characteristic (cm⁻¹)
Diagnostic Notes
Cyclohexanone
6
~0.1 (Chair)
1715 ± 5
Baseline reference; similar to acyclic ketones.
Cyclopentanone
5
~6.2
1745 ± 5
Distinct shift; often sharp.
Cyclobutanone
4
~26.4
1775 - 1785
Primary Diagnostic Region. High intensity.
Cyclopropanone
3
~27.5
1815+
Rarely isolated; often observed as ketene intermediates.
Table 2: Substituent Effects on Cyclobutanones
Substituents on the
-carbon can further modulate these frequencies.
Substituent Type
Effect on Frequency
Mechanism
Example Range (cm⁻¹)
-Halogen (F, Cl)
Increase (+15-20)
Inductive withdrawal (-I) strengthens C=O bond order.
1790 - 1810
Conjugation (Aryl/C=C)
Decrease (-20-30)
Resonance (+R) introduces single-bond character.
1750 - 1760 (e.g., Benzocyclobutenone)
Alkyl Groups
Decrease (-5)
Weak electron donation (+I).
1770 - 1775
Validated Experimental Protocol
To distinguish a strained cyclobutanone from an ester (which also absorbs near 1735–1750 cm⁻¹) or a
-lactone, precise experimental technique is required.
Workflow: Precision FTIR Determination
Prerequisites:
Instrument: FTIR Spectrometer (e.g., Bruker Vertex or equivalent).
Resolution: Set to 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.
Step-by-Step Protocol:
Sample Preparation:
Liquid: Place a drop between two NaCl or KBr plates (Neat film). This is preferred for maximum intensity.
Solid: Dissolve 5 mg in 0.5 mL CCl₄ or CS₂ (non-polar solvents prevent hydrogen bonding shifts). Place in a liquid cell with 0.1 mm path length.
Avoid: Nujol mulls if the C-H bending region (1450 cm⁻¹) is critical for other assignments, though it does not interfere with C=O.
Background Collection:
Collect an air/solvent background immediately before the sample to negate atmospheric CO₂ (~2350 cm⁻¹) and H₂O interference.
Personal protective equipment for handling 3-(2-Methoxyphenyl)cyclobutan-1-one
An Essential Guide to the Safe Handling of 3-(2-Methoxyphenyl)cyclobutan-1-one: Personal Protective Equipment, Operational Plans, and Disposal In the pursuit of novel therapeutics and chemical entities, the safety of the...
Author: BenchChem Technical Support Team. Date: February 2026
An Essential Guide to the Safe Handling of 3-(2-Methoxyphenyl)cyclobutan-1-one: Personal Protective Equipment, Operational Plans, and Disposal
In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is paramount. This guide serves as a critical resource for scientists, researchers, and drug development professionals working with 3-(2-Methoxyphenyl)cyclobutan-1-one. As Senior Application Scientists, our directive is not merely to provide products, but to empower our partners with the procedural knowledge and safety frameworks that ensure both scientific integrity and personal well-being. The following protocols are designed as a self-validating system, grounded in established safety principles and an expert understanding of chemical reactivity.
Hazard Assessment: Understanding the Molecule
A robust safety plan begins with a thorough understanding of the specific chemical's potential hazards. While comprehensive toxicological data for 3-(2-Methoxyphenyl)cyclobutan-1-one is not widely published, a detailed analysis of its structural analogue, 3-(4-Methoxyphenyl)cyclobutan-1-one, provides a strong basis for risk assessment. The Safety Data Sheet (SDS) for this isomer indicates that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
The core structure contains a ketone, a class of chemicals for which appropriate glove selection is critical[2]. Furthermore, the cyclobutanone moiety itself is classified as a flammable liquid, necessitating precautions against ignition sources[3]. Therefore, a conservative approach is warranted, treating 3-(2-Methoxyphenyl)cyclobutan-1-one as a compound that is flammable and poses risks of skin, eye, and respiratory irritation, as well as acute oral toxicity.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most direct control measure to prevent chemical exposure. The following specifications are the minimum requirements for handling 3-(2-Methoxyphenyl)cyclobutan-1-one.
Table 1: Recommended PPE for Handling 3-(2-Methoxyphenyl)cyclobutan-1-one
PPE Category
Specification & Rationale
Eye & Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. The high likelihood of serious eye irritation from even minor splashes necessitates a full seal around the eyes[1][4]. For procedures involving larger volumes (>50 mL) or splash hazards, a face shield must be worn in addition to goggles[4].
Hand Protection
Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, Butyl rubber or Neoprene gloves are recommended due to their superior resistance to ketones and aromatic hydrocarbons[2]. Double-gloving is a best practice to protect against undetected pinholes and provides an extra layer of safety[4]. Always inspect gloves before use and wash hands after removal.
Body Protection
A flame-retardant laboratory coat is required. For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat. Clothing should be supplemented with long pants and closed-toe shoes to ensure no skin is exposed[4].
Respiratory Protection
All handling of 3-(2-Methoxyphenyl)cyclobutan-1-one must be conducted within a certified chemical fume hood to control vapor inhalation, which may cause respiratory irritation[1][5]. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.
Operational Plan: From Bench to Waste
A systematic workflow minimizes the risk of exposure and ensures procedural consistency.
Experimental Workflow Diagram
Caption: Standard operational workflow for handling 3-(2-Methoxyphenyl)cyclobutan-1-one.
Emergency & Disposal Protocols
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response Logic
In the event of a spill, a rapid and correct response is critical.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Small Spill):
Alert and Evacuate: Immediately notify others in the lab and restrict access to the spill area.
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to surround and cover the spill. For this flammable compound, ensure there are no ignition sources nearby[3].
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container[6].
Decontaminate: Clean the spill surface with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the incident to your laboratory supervisor or EHS department, per institutional policy.
Waste Disposal Plan
Improper disposal can pose significant environmental and safety risks.
Waste Segregation: All materials contaminated with 3-(2-Methoxyphenyl)cyclobutan-1-one, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
Containerization: Collect all waste in a properly labeled, sealed, and leak-proof container. The label must clearly state "Hazardous Waste" and include the full chemical name.
Storage and Disposal: Store the waste container in a designated satellite accumulation area away from heat and ignition sources. Arrange for disposal through your institution's certified Environmental Health & Safety (EHS) department[6][7]. Do not pour this chemical down the drain or dispose of it in regular trash.
By integrating these safety protocols into your daily laboratory operations, you create a resilient safety culture that protects you, your colleagues, and the integrity of your scientific work.
References
Personal Protective Equipment (PPE) . University of Illinois Urbana-Champaign. Available at: [Link]
Personal Protective Equipment: Hands . San José State University. Available at: [Link]
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. Available at: [Link]
SAFETY DATA SHEET - 4-Methoxybut-3-en-2-one . Fisher Scientific. Available at: [Link]
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition . National Center for Biotechnology Information. Available at: [Link]